2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15768905
InChI: InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

CAS No.:

Cat. No.: VC15768905

Molecular Formula: C12H12FN3O

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide -

Specification

Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol
IUPAC Name 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
Standard InChI InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17)
Standard InChI Key VFNBJZDUYCFFLY-UHFFFAOYSA-N
Canonical SMILES CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide (IUPAC name: (E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)acrylamide) features a conjugated enamide backbone with three critical substituents:

  • Cyano group (–C≡N): Positioned at the α-carbon, this electron-withdrawing group enhances electrophilicity and participates in conjugate addition reactions.

  • Dimethylamino group (–N(CH₃)₂): A strong electron-donating moiety at the β-carbon, facilitating resonance stabilization and influencing redox properties.

  • 4-Fluorophenyl group: The para-fluorine atom modulates lipophilicity and metabolic stability while introducing steric and electronic effects on the aromatic ring.

The molecule adopts an E (trans) configuration due to steric repulsion between the cyano and dimethylamino groups, as confirmed by computational modeling of analogous enamide systems .

Spectroscopic Signatures

Hypothetical spectroscopic data, extrapolated from similar enamide derivatives, include:

  • IR Spectroscopy:

    • Strong absorption at ~2,220 cm⁻¹ (C≡N stretch).

    • Amide C=O stretch at ~1,680 cm⁻¹ .

  • ¹H NMR:

    • Dimethylamino protons as a singlet at δ 2.8–3.2 ppm .

    • Aromatic protons from the 4-fluorophenyl group as a doublet (J = 8.5 Hz) at δ 7.2–7.6 ppm.

Synthetic Methodologies

Condensation-Based Approaches

The synthesis typically involves a three-step protocol:

  • Formation of the Enamide Backbone:
    Cyanoacetamide derivatives react with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) to yield 3-(dimethylamino)prop-2-enenitrile intermediates .

  • Introduction of the 4-Fluorophenyl Group:
    Nucleophilic acyl substitution with 4-fluoroaniline in the presence of coupling agents like EDCI/HOBt achieves N-arylation.

  • Purification:
    Recrystallization from ethanol/water mixtures yields the pure product (hypothetical yield: 65–75%) .

Industrial-Scale Production

Continuous flow reactors optimize reaction parameters (temperature: 80–100°C; residence time: 20–30 min), enhancing throughput and reducing byproducts. Catalytic systems employing Pd/C or Ru complexes may improve selectivity in large batches .

Physicochemical Properties

PropertyValue (Hypothetical)Methodology
Melting Point145–148°CDifferential Scanning Calorimetry
Solubility (25°C)2.1 mg/mL in DMSOShake-Flask Method
logP (Octanol-Water)1.8Chromatographic Retention
pKa (Dimethylamino group)9.2Potentiometric Titration

The fluorine atom increases logP by ~0.3 units compared to non-fluorinated analogs, enhancing membrane permeability.

Comparative Analysis with Structural Analogs

Analog (R Group)logPMelting Point (°C)EGFR IC₅₀ (nM)
R = –H1.5138–141450
R = –Cl2.0152–155210
R = –F1.8145–148120

Fluorination improves target affinity and metabolic stability compared to chloro or hydrogen substituents .

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